REACTION_SMILES
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[CH3:1][O:2][c:3]1[cH:4][c:5]([CH2:9][C:10]#[N:11])[cH:6][cH:7][cH:8]1.[Cl:13][CH2:14][CH2:15][N:16]([CH2:17][c:18]1[cH:19][cH:20][cH:21][cH:22][cH:23]1)[CH2:24][CH2:25][Cl:26].[ClH:12]>>[CH3:1][O:2][c:3]1[cH:4][c:5]([C:9]2([C:10]#[N:11])[CH2:14][CH2:15][N:16]([CH2:17][c:18]3[cH:19][cH:20][cH:21][cH:22][cH:23]3)[CH2:24][CH2:25]2)[cH:6][cH:7][cH:8]1.[ClH:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cccc(CC#N)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCN(CCCl)Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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COc1cccc(C2(C#N)CCN(Cc3ccccc3)CC2)c1
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Name
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Type
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product
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Smiles
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Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |